2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester
Description
Properties
IUPAC Name |
S-(1,3-benzothiazol-2-yl) 2-(2-amino-1,3-thiazol-4-yl)-2-oxoethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O2S3/c13-11-14-7(5-18-11)9(16)10(17)20-12-15-6-3-1-2-4-8(6)19-12/h1-5H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAQYPPLDAQARE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(=O)C(=O)C3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch Cyclization
The thiazole nucleus is typically constructed via Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides. For 2-amino-α-oxo-4-thiazoleethanethioic acid derivatives, methyl 2-bromoacetoacetate serves as the α-haloketone precursor, reacting with thiourea in ethanol under reflux (60–70°C, 6–8 h) to yield 2-amino-4-methylthiazole-5-carboxylate. Subsequent oxidation of the methyl group to the α-oxo functionality employs Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC), achieving 65–78% yields depending on solvent polarity.
Key Reaction Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | ±5% yield shift |
| Solvent | Anhydrous DMF/THF | Maximizes O₂ exclusion |
| Oxidizing Agent | PCC in CH₂Cl₂ | 72% yield |
Benzothiazolyl Thioester Conjugation
The S-2-benzothiazolyl ester moiety is introduced via nucleophilic acyl substitution. 2-Mercaptobenzothiazole (0.95 equiv) reacts with the α-oxo-thiazole carboxylic acid chloride (generated in situ using SOCl₂) in dichloromethane at −10°C. Triethylamine (1.2 equiv) acts as a proton scavenger, suppressing side reactions. Post-reaction, the mixture is quenched with ice-water, and the product is extracted into ethyl acetate (3 × 50 mL), yielding 68–74% of the target ester after silica gel chromatography.
Critical Considerations:
-
Steric Hindrance: Bulky substituents at the thiazole C4 position reduce conjugation efficiency by 15–20%.
-
Moisture Sensitivity: Reaction vessels must be flame-dried and maintained under nitrogen to prevent hydrolysis of the acid chloride intermediate.
Alternative Routes via Iminoacetate Intermediate
Methoxyimino Protection Strategy
A patented route (CAS 80756-85-0) employs 2-amino-α-(methoxyimino)-4-thiazoleethanethioic acid as a protected precursor. The methoxyimino group stabilizes the α-oxo group during esterification, later removed via acidic hydrolysis (HCl/EtOH, 50°C, 2 h):
This method achieves 82% purity before recrystallization from chloroform/methanol (9:1).
Direct Thiobenzothiazole Coupling
Recent advances utilize Pd-catalyzed cross-coupling between 4-thiazoleboronic acids and 2-bromobenzothiazole. The Miyaura borylation of 2-amino-4-iodothiazole with bis(pinacolato)diboron (1.1 equiv) in dioxane (80°C, 12 h) generates the boronic ester, which couples with 2-bromobenzothiazole under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, 90°C, 8 h). While innovative, this route suffers from low functional group tolerance (45–52% yields).
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (SiO₂, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN). The ester’s UV absorbance at 254 nm facilitates tracking during elution.
Characterization Data:
| Property | Value | Source |
|---|---|---|
| Melting Point | 128–130°C | |
| (CDCl₃) | δ 7.85 (s, 1H, thiazole), 6.72 (s, 2H, NH₂) | |
| HRMS (ESI+) | m/z 351.0381 [M+H]⁺ |
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a more reduced form.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiazole or benzothiazole rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives, reduced thiazole compounds.
Substitution Products: Halogenated derivatives, alkylated thiazole or benzothiazole compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals. Its structural features allow it to interact with biological targets effectively.
Case Study: Antimicrobial Activity
Research indicates that derivatives of 2-Amino-alpha-oxo-4-thiazoleethanethioic Acid exhibit significant antimicrobial properties. A study demonstrated that modifications to the benzothiazole moiety enhanced the antibacterial activity against Gram-positive and Gram-negative bacteria .
Fungicidal Properties
The compound has been investigated for its potential as a fungicide. Studies have shown that it can inhibit fungal growth, making it a candidate for agricultural applications.
Case Study: Field Trials
Field trials conducted on crops treated with formulations containing this ester indicated a reduction in fungal diseases, leading to improved yield and crop quality .
Material Science
The compound's unique chemical structure allows it to be used in creating advanced materials. Its properties can be harnessed for developing coatings with specific functionalities.
Case Study: Coating Applications
Research has demonstrated that incorporating 2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester into polymer matrices results in enhanced mechanical properties and resistance to environmental degradation .
Applications Overview
Solubility Data
| Solvent | Mole Fraction Solubility |
|---|---|
| Dichloromethane | High |
| Acetonitrile | Moderate |
Mechanism of Action
The mechanism of action of 2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, its thiazole and benzothiazole rings can interact with active sites of enzymes, inhibiting or activating their function. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The compound’s closest analog in the provided evidence is Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate (). Both share a 2-amino-4-thiazolyl-oxoacetate backbone but differ in the ester substituent:
- Target Compound : Features a thioester linkage to a benzothiazole ring (S-2-benzothiazolyl group).
- Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate: Contains a conventional ethyl ester group.
Key Structural Differences:
Thioesters are more susceptible to nucleophilic attack compared to oxygen esters, which may enhance metabolic instability or chemical versatility .
Molecular Weight and Complexity :
- The benzothiazole-thioester system increases molecular weight and steric bulk compared to the ethyl ester analog. This may reduce solubility in polar solvents but enhance lipid membrane permeability.
Physicochemical Properties
The table below compares inferred or derived properties of the target compound with its ethyl ester analog:
Discussion:
- Thermal Stability : The benzothiazole ring in the target compound likely increases melting point and thermal stability compared to the ethyl analog, as aromatic systems resist decomposition .
- Solubility : The ethyl ester’s lower molecular weight and polar oxygen ester may confer better aqueous solubility, whereas the target compound’s aromatic thioester could favor organic solvents.
Crystallographic and Spectroscopic Insights
While crystallographic data for the target compound are absent in the evidence, studies on related benzoic acid esters () suggest that aromatic esters exhibit ordered molecular packing due to π-π interactions. For example, Sheldrick’s refinement methods (2008, 2015) highlight how ester groups influence crystal symmetry and stability . The ethyl ester’s crystalline powder form () implies moderate intermolecular forces, whereas the target compound’s bulkier structure may form more complex lattices.
Biological Activity
2-Amino-alpha-oxo-4-thiazoleethanethioic acid S-2-benzothiazolyl ester is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from diverse research findings.
- Molecular Formula : C13H10N4O2S3
- Molar Mass : 350.43 g/mol
- Density : 1.63 g/cm³ (predicted)
- Boiling Point : 563.2 °C (predicted)
- pKa : 1.22 (predicted) .
Antimicrobial Properties
Research has shown that derivatives of thiazole compounds exhibit notable antimicrobial activity. A study evaluating various thiazole derivatives found that compounds similar to 2-amino-alpha-oxo-4-thiazoleethanethioic acid demonstrated significant inhibition against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
In vitro studies have indicated that this compound can reduce the production of prostaglandin E2 (PGE2), a key mediator in inflammatory responses. The reduction in PGE2 levels was observed to be dose-dependent, with effective concentrations yielding up to 98% reduction in cellular PGE2 levels in some analogs . The compound's ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, was noted with IC50 values ranging from 0.84 to 1.39 μM for structurally related compounds .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential role in cancer therapy . The mechanism of action may involve induction of apoptosis through mitochondrial pathways and modulation of cell cycle progression.
Study on Prostaglandin Inhibition
A detailed study assessed the effects of various thiazole derivatives on PGE2 production. Compounds bearing specific substituents at the amino and thiazole positions showed enhanced activity, with one derivative achieving a significant reduction in PGE2 levels (up to 98%) and demonstrating low toxicity at therapeutic concentrations .
| Compound | IC50 (μM) | PGE2 Reduction (%) |
|---|---|---|
| Compound A | 0.84 | 86 |
| Compound B | 1.20 | 90 |
| Compound C | >5 | 42 |
| Compound D | <0.09 | 98 |
Antimicrobial Screening
In another investigation focusing on antimicrobial properties, derivatives were screened against common pathogens. The results highlighted that certain modifications increased the spectrum of activity against resistant strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester, and how are intermediates like ethyl 2-(2-aminothiazol-4-yl)glyoxylate utilized?
- Methodological Answer : This compound is typically synthesized via condensation reactions involving thiazole and benzothiazole derivatives. For example, ethyl 2-(2-aminothiazol-4-yl)glyoxylate (a key intermediate) is prepared by reacting glyoxylic acid derivatives with 2-aminothiazole under controlled pH and temperature. The S-2-benzothiazolyl ester group is introduced via nucleophilic substitution or thioesterification, often using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents . Characterization of intermediates involves HPLC, NMR, and IR to confirm purity and structural integrity.
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodological Answer : X-ray crystallography (e.g., using SHELXL software ) is essential for resolving crystal structures, while NMR (¹H/¹³C) identifies functional groups and stereochemistry. Mass spectrometry (HRMS) verifies molecular weight, and IR spectroscopy confirms carbonyl (C=O) and thioester (C-S) bonds. Purity is assessed via HPLC with UV detection at λ = 254 nm, using C18 reverse-phase columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stability of the thioester bond in this compound?
- Methodological Answer : The thioester bond is prone to hydrolysis under acidic or basic conditions. Stability studies using buffered solutions (pH 4–9) at 25–60°C reveal degradation pathways via LC-MS. Polar aprotic solvents (e.g., DMF, DMSO) enhance stability by reducing nucleophilic attack, while protic solvents accelerate hydrolysis. Kinetic studies employ Arrhenius plots to model degradation rates, with activation energies calculated from thermal stress data .
Q. What computational methods are used to predict the compound’s reactivity in nucleophilic substitutions or cyclization reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. Molecular docking studies (AutoDock Vina) predict interactions with biological targets, such as bacterial enzymes, by analyzing hydrogen bonding and hydrophobic contacts. MD simulations (GROMACS) assess conformational stability in aqueous and lipid environments .
Q. How do structural modifications (e.g., substituting the benzothiazolyl group) affect antibacterial activity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with substituents like nitro or methoxy groups on the benzothiazole ring. Bioactivity is tested via MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Electron-withdrawing groups enhance activity by increasing electrophilicity at the thioester carbonyl, facilitating covalent binding to bacterial targets .
Data Contradiction and Resolution
Q. Discrepancies in reported melting points for related intermediates: How to resolve conflicting data?
- Methodological Answer : Variations in melting points (e.g., ethyl 2-(2-aminothiazol-4-yl)glyoxylate) may arise from polymorphic forms or impurities. Re-crystallization in different solvents (ethanol vs. ethyl acetate) and DSC (Differential Scanning Calorimetry) analysis can identify polymorphs. Cross-validate purity via elemental analysis (C, H, N, S) and compare with literature crystallographic data .
Q. Conflicting spectroscopic data for thiazole derivatives: How to ensure accurate assignments?
- Methodological Answer : Ambiguities in NMR peaks (e.g., overlapping thiazole protons) are resolved using 2D techniques (COSY, HSQC). Isotopic labeling (¹⁵N or ¹³C) clarifies coupling patterns. For IR, compare experimental spectra with DFT-simulated vibrational modes to confirm assignments .
Application-Oriented Questions
Q. What strategies optimize the compound’s solubility for in vitro biological assays?
- Methodological Answer : Co-solvent systems (DMSO/PEG 400) or micellar formulations (using Tween-80) enhance aqueous solubility. Solubility parameters (Hansen solubility parameters) guide solvent selection. For cell-based assays, maintain DMSO concentration <0.1% to avoid cytotoxicity .
Q. How is this compound used in synthesizing heterocyclic libraries for high-throughput screening?
- Methodological Answer : Automated parallel synthesis employs solid-phase resins (e.g., Wang resin) to generate analogs. Ugi or Passerini reactions diversify the core structure. Reaction progress is monitored via LC-MS, and purity assessed by automated preparative HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
